7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Characterization
One of the key applications of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine lies in its role as a precursor or building block in organic synthesis. For example, the compound has been utilized in the efficient synthesis of 4-O- and C-substituted-7-azaindoles, demonstrating its versatility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, it has been incorporated into the synthesis of complex heterocyclic molecules, showcasing the compound's utility in creating novel molecules with potential applications in drug discovery and material science (Murthy et al., 2017).
Application in Pharmaceutical Intermediate Synthesis
Another significant application is in the synthesis of pharmaceutical intermediates, where it serves as a key component in the development of complex organic molecules. For instance, a practical synthesis method has been described for a pharmaceutical intermediate using a regioselective chlorination and coupling strategy, highlighting the compound's role in facilitating the development of medically relevant molecules (Wang et al., 2006).
Contributions to Material Science
In material science, the compound's derivatives have been explored for their potential applications. For example, Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensors for Fe3+/Fe2+ Sensitivity have been developed, demonstrating the compound's utility in creating sensitive and selective sensors for metal ions (Maity et al., 2018). This application is particularly relevant for bioimaging and environmental monitoring, where the detection of specific ions is crucial.
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs disrupts these pathways and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine are not well-documented. Pyrrolopyridine derivatives have been shown to exhibit inhibitory effects against FMS kinase, making them promising candidates for anticancer and antiarthritic drug development .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Related compounds have demonstrated significant inhibitory activity against cell proliferation and induced apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related pyrrolopyridine derivatives have been found to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Related pyrrolopyridine derivatives have been shown to stimulate the incorporation of glucose into lipids .
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSNWJDFWULAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625939 | |
Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-69-5 | |
Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.